1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound characterized by its unique imidazolidine-2,4,5-trione core structure, substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4,5-trione core can be synthesized through the reaction of urea with glyoxal under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 2-fluorobenzyl chloride and 4-fluorobenzyl chloride can be reacted with the imidazolidine core in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl groups can enhance binding affinity and selectivity through interactions like hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methoxy]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(2-Bromophenyl)methoxy]-3-[(4-bromophenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(2-Methylphenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Uniqueness
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to their chlorine, bromine, or methyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-13-7-5-11(6-8-13)9-20-15(22)16(23)21(17(20)24)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVYAAIPFPFVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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